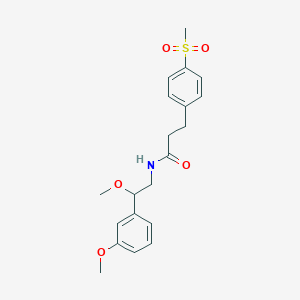

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5S/c1-25-17-6-4-5-16(13-17)19(26-2)14-21-20(22)12-9-15-7-10-18(11-8-15)27(3,23)24/h4-8,10-11,13,19H,9,12,14H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBDWXJBAWKOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, identified by CAS number 1706285-13-3, is a compound with significant potential in biomedical research, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H25NO5S |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 1706285-13-3 |

Recent studies have indicated that this compound exhibits anticancer properties through several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptotic cell death in cancer cells. It enhances the expression of cleaved caspase-3 and caspase-8 in a concentration-dependent manner, indicating its role in promoting programmed cell death .

- Death Receptor Pathway Activation : Treatment with this compound significantly increases the expression of death receptors DR5 and DR6, which are crucial for apoptosis. Silencing these receptors with siRNA partially reverses the growth inhibition effects induced by the compound, highlighting their importance in its mechanism of action .

- Inhibition of Tumor Growth : In xenograft models, the compound demonstrated dose-dependent suppression of tumor growth, suggesting its potential as an effective anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study reported that the compound exhibited significant inhibitory effects on colon cancer cell lines, outperforming other analogues in terms of stability and drug-likeness . The findings suggest that it may be a promising candidate for further development in cancer therapies.

- Another research highlighted its interaction with IkappaB kinase β (IKKβ), a key player in the NF-kB signaling pathway, which is often dysregulated in cancers. The binding affinity to IKKβ suggests that the compound could modulate inflammatory responses associated with tumor progression .

Comparative Activity with Other Compounds

To illustrate the efficacy of this compound compared to other compounds, a summary table is presented below:

| Compound Name | Mechanism of Action | IC50 (µM) | Target Cancer Type |

|---|---|---|---|

| This compound | Induces apoptosis via DR5/DR6 | 10 | Colon Cancer |

| MMPP | Induces apoptosis via caspases | 15 | Colon Cancer |

| Compound X | Inhibits proliferation | 12 | Breast Cancer |

Comparison with Similar Compounds

Structural Analogues with Propanamide Backbones

Compound A : 3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide (SC211, CHEMBL329228)

- Structural Similarities : Propanamide core, methoxyphenyl group.

- Key Differences : SC211 replaces the methylsulfonylphenyl with a chlorophenyl-piperazine moiety.

- Pharmacological Profile : High affinity for dopamine D4 receptors (D4R), unlike the target compound, which lacks piperazine-related receptor data .

- Molecular Weight : ~387.9 g/mol (vs. target compound: ~445.5 g/mol).

Compound B : N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide

- Structural Similarities : Propanamide backbone, methylsulfonyl group.

- Key Differences : Chlorophenylethyl vs. methoxyphenylethyl substituent; methylsulfonyl attached to a toluene group vs. phenyl.

- Functional Impact : The chlorophenyl group may enhance halogen bonding, whereas the target’s methoxy groups favor polar interactions .

Compound C : (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

- Structural Similarities : Propanamide chain.

- Key Differences: Acetamidophenoxy and nitro-trifluoromethylphenyl substituents vs. methoxy and methylsulfonylphenyl.

- Bioactivity : Nitro and trifluoromethyl groups often improve metabolic stability but may reduce solubility compared to methylsulfonyl .

Functional Analogues with Key Substituents

Compound D : Nitroimidazole-based propanamides (e.g., 4NPBTA, 2NPBTA)

- Shared Features : Propanamide backbone.

- Key Differences : Nitroimidazole and benzothiazole groups replace methoxyphenyl/methylsulfonyl.

- Application : Used as cerebral ischemia markers due to nitroimidazole’s hypoxia-targeting properties, contrasting with the target compound’s undefined bioactivity .

Compound E : N-trans-coumaroyl octopamine (from Lycium barbarum)

- Shared Features: Methoxy and phenolic substituents.

- Key Differences: Acrylamide backbone vs.

Comparative Data Table

Key Findings

Structural Flexibility : Propanamide derivatives exhibit diverse bioactivities depending on substituents. The target compound’s methylsulfonylphenyl group may enhance metabolic stability compared to SC211’s chlorophenyl-piperazine .

Substituent Effects: Methoxy groups (target compound) improve solubility but may reduce membrane permeability vs. halogenated analogues (Compound B) .

Underexplored Potential: The target compound’s combination of methoxy and methylsulfonyl groups is unique; further studies could explore its CNS or anti-inflammatory applications, building on findings from Compounds E and A .

Q & A

Basic: What are the critical steps and analytical methods for synthesizing N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation between a propanoyl chloride derivative and a substituted ethylamine.

- Functional group modifications , such as introducing methoxy and methylsulfonyl groups via nucleophilic substitution or oxidation.

Key parameters include temperature control (e.g., 0–60°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., Lewis acids for cascade reactions) .

Analytical validation requires: - NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.

- Mass spectrometry (MS) for molecular weight verification.

- HPLC to monitor reaction progress and isolate intermediates .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation combines:

- X-ray crystallography to resolve 3D conformation, particularly for stereochemical centers.

- Computational modeling (DFT or MD simulations) to predict bond angles, torsional strain, and electronic properties.

- FT-IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced: What strategies optimize synthetic yield while minimizing side reactions?

Answer:

Optimization strategies include:

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic aromatic substitution efficiency .

- Temperature gradients : Slow warming (e.g., −20°C to room temperature) reduces undesired polymerization.

- Protection/deprotection : Temporary blocking of reactive groups (e.g., silyl ethers for hydroxyls) improves selectivity .

Yield improvements (≥70%) are validated via HPLC-MS tracking of intermediates .

Advanced: What is the hypothesized mechanism of action for this compound in modulating cyclooxygenase (COX) activity?

Answer:

The methylsulfonyl group is critical for COX-II inhibition , likely via:

- Competitive binding to the arachidonic acid pocket, disrupting prostaglandin synthesis.

- Hydrogen bonding between the sulfonyl group and COX-II residues (e.g., Arg-120, Tyr-355).

In vitro assays (e.g., COX-II IC₅₀ determination using fluorogenic substrates) quantify potency, with structural analogs showing IC₅₀ values <1 µM .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and use positive controls (e.g., celecoxib for COX-II).

- Structural analogs : Compare activity of derivatives (e.g., nitro vs. methoxy substituents) to identify pharmacophores.

- Meta-analysis : Pool data from multiple studies to assess statistical significance .

Advanced: What computational methods predict the compound’s reactivity and target interactions?

Answer:

- Molecular docking (AutoDock Vina, Schrödinger) models binding affinities to targets like COX-II or neurokinin receptors .

- QSAR models correlate substituent effects (e.g., Hammett σ values for methoxy groups) with bioactivity.

- DFT calculations predict reaction pathways (e.g., sulfonyl group oxidation kinetics) .

Basic: Which functional groups dominate the compound’s chemical reactivity?

Answer:

- Methoxy groups : Participate in π-π stacking with aromatic residues in enzyme active sites.

- Methylsulfonyl group : Acts as a strong electron-withdrawing group, enhancing electrophilicity.

- Amide bond : Stabilizes conformation via intramolecular hydrogen bonding .

Advanced: How does the compound’s stability vary under physiological conditions?

Answer:

Stability studies use:

- Forced degradation (e.g., pH 1–13, 40–80°C) with HPLC-UV monitoring.

- Metabolic profiling (e.g., liver microsomes) to identify labile sites (e.g., ester hydrolysis in propanamide).

- Light exposure tests : UV-Vis spectroscopy detects photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.